2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide
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Overview
Description
2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide is a chemical compound with the molecular formula C16H16Cl2N2O2. This compound is known for its unique structure, which includes a dichlorinated phenyl ring and a hydroxyanilino group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide typically involves the reaction of 2,6-dichloro-4-hydroxyaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxydiclofenac: A metabolite of diclofenac with similar structural features, including a dichlorinated phenyl ring and a hydroxy group.
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorinated phenyl structure.
Uniqueness
2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide (commonly referred to as DCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical formula of DCA is C16H16Cl2N2O with a molecular weight of approximately 343.24 g/mol. The compound features a dichlorophenyl group and an acetamide moiety, which are critical for its biological activity.
Biological Activity Overview
DCA exhibits a range of biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Neuroprotective Potential
Anticancer Activity
Several studies have highlighted the anticancer potential of DCA, particularly against various cancer cell lines. For instance, research demonstrated that DCA inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating significant cytotoxicity at low concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the S phase, leading to decreased cell viability .
Table 1: Anticancer Activity of DCA
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 225 | Apoptosis induction |
HeLa (Cervical) | 150 | Cell cycle arrest |
A549 (Lung) | 200 | Inhibition of proliferation |
Antimicrobial Properties
DCA has also shown promising antimicrobial activity against various bacterial strains. Comparative studies revealed that it exhibited effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
Table 2: Antimicrobial Activity of DCA
Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |
---|---|---|
E. coli | 50 | Comparable |
S. aureus | 40 | Higher efficacy |
P. aeruginosa | 30 | Comparable |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, DCA has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Studies indicate that it can significantly reduce these markers in vitro, suggesting potential applications in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity of DCA
Cytokine | Inhibition (%) at 10 µg/mL |
---|---|
IL-6 | 89 |
TNF-α | 72 |
The biological activities of DCA are attributed to several mechanisms:
- Apoptosis Induction : DCA triggers programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It effectively halts the cell cycle at specific checkpoints, preventing proliferation.
- Cytokine Modulation : The compound alters cytokine production, contributing to its anti-inflammatory properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of DCA derivatives to enhance its biological activity further. For example, modifications to the phenyl ring have been shown to improve anticancer potency while maintaining antimicrobial efficacy .
One notable case study involved the use of DCA in combination therapies for cancer treatment, where it was found to synergize with other chemotherapeutic agents, enhancing overall therapeutic outcomes .
Properties
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-20(2)15(22)7-10-5-3-4-6-14(10)19-16-12(17)8-11(21)9-13(16)18/h3-6,8-9,19,21H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEVCOKHWYKTOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747605 |
Source
|
Record name | 2-[2-(2,6-Dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698357-45-8 |
Source
|
Record name | 2-[2-(2,6-Dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.